molecular formula C18H19NO3 B4652690 3-(2H-1,3-benzodioxol-5-yl)-N-(3,5-dimethylphenyl)propanamide

3-(2H-1,3-benzodioxol-5-yl)-N-(3,5-dimethylphenyl)propanamide

Cat. No.: B4652690
M. Wt: 297.3 g/mol
InChI Key: CDLLJKXGEPTMKB-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxol-5-yl)-N-(3,5-dimethylphenyl)propanamide is an organic compound that features a benzodioxole ring and a dimethylphenyl group connected via a propanamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-N-(3,5-dimethylphenyl)propanamide typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Attachment of the Propanamide Group: The benzodioxole intermediate is then reacted with a suitable propanamide precursor, such as 3-bromopropanamide, under basic conditions to form the desired product.

    Introduction of the Dimethylphenyl Group: The final step involves the coupling of the benzodioxole-propanamide intermediate with 3,5-dimethylphenylboronic acid using a palladium-catalyzed Suzuki coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxol-5-yl)-N-(3,5-dimethylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The amide group can be reduced to an amine under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

3-(2H-1,3-benzodioxol-5-yl)-N-(3,5-dimethylphenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding in biological systems.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-N-(3,5-dimethylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can engage in π-π stacking interactions, while the amide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2H-1,3-benzodioxol-5-yl)-N-phenylpropanamide: Lacks the dimethyl groups on the phenyl ring.

    3-(2H-1,3-benzodioxol-5-yl)-N-(4-methylphenyl)propanamide: Contains a single methyl group on the phenyl ring.

    3-(2H-1,3-benzodioxol-5-yl)-N-(3,4-dimethylphenyl)propanamide: Methyl groups are positioned differently on the phenyl ring.

Uniqueness

The presence of the 3,5-dimethylphenyl group in 3-(2H-1,3-benzodioxol-5-yl)-N-(3,5-dimethylphenyl)propanamide imparts unique steric and electronic properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-(3,5-dimethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-12-7-13(2)9-15(8-12)19-18(20)6-4-14-3-5-16-17(10-14)22-11-21-16/h3,5,7-10H,4,6,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLLJKXGEPTMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CCC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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